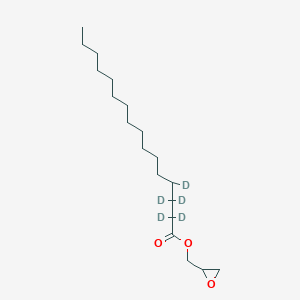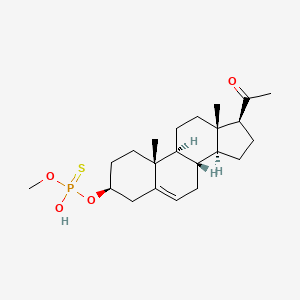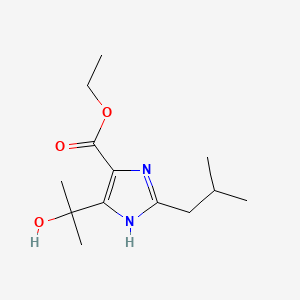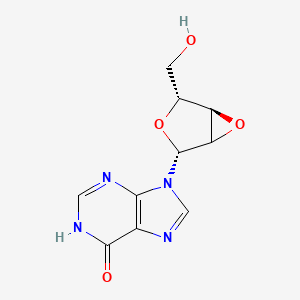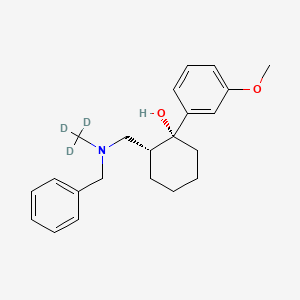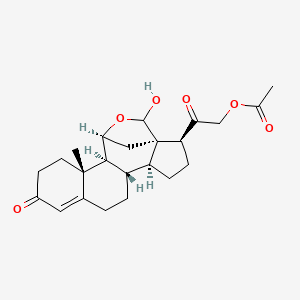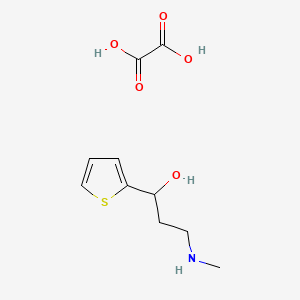
N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” is a biochemical compound used for proteomics research . It is also known as "(2-Hydroxy-1-methylethyl)-carbamic Acid 1,1-Dimethylethyl Ester" . The molecular formula is C8H17NO3 .
Synthesis Analysis
The synthesis of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular structure of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” is represented by the formula C8H17NO3 .Chemical Reactions Analysis
The chemical reactions involving “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” include the deprotection of the N-Boc group. This process can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
“N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” has a molecular weight of 175.23 . It is an off-white compound with a pKa value of 12.11±0.46 (Predicted) .Wissenschaftliche Forschungsanwendungen
Metabolic Disorders and NAFLD Treatment
N-Boc-DL-Alaninol Methyl Ether-d3 is utilized in the synthesis of active agents for treating metabolic disorders and nonalcoholic fatty liver disease (NAFLD). These compounds can modulate metabolic markers and address the fat accumulation characteristic of NAFLD .
Cancer Therapeutics
The compound plays a role in the preparation of crystalline forms of C-C chemokine receptor type 4 (CCR4) antagonists. These antagonists are used as therapeutic agents in the treatment of cancer, leveraging the stability of crystalline drug forms for improved efficacy .
Deprotection Strategies in Organic Synthesis
In organic synthesis, N-Boc-DL-Alaninol Methyl Ether-d3 is involved in mild deprotection strategies. It’s used to selectively remove the N-Boc group from structurally diverse compounds, which is crucial in the synthesis of medicinally active compounds .
Synthesis of Dual Inhibitors
This compound is instrumental in the synthesis of hybrid medicinally active compounds, such as dual inhibitors of IDO1 and DNA Pol gamma. These inhibitors have potential applications in treating diseases that involve these enzymes .
Protecting Group in Peptide Synthesis
N-Boc-DL-Alaninol Methyl Ether-d3 serves as a protecting group in peptide synthesis. It helps in masking amino groups to prevent unwanted reactions during the synthesis process, ensuring the production of desired peptide sequences .
Material Science Applications
The stability and protective properties of N-Boc-DL-Alaninol Methyl Ether-d3 make it valuable in material science, particularly in the synthesis of functionalized heteroarenes. These compounds are foundational in creating pharmaceuticals and advanced materials .
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” could involve the development of new strategies for the deprotection of the N-Boc group . This could lead to the production of various N-Boc protected compounds which could be used in the separation of the trivalent minor actinides from the lanthanides .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(trideuteriomethoxy)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGZQPBXNUSHSW-VPYROQPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


